1-Propene, 1,1-dimethoxy-2-methyl-
Description
Foundational Significance in Synthetic Methodologies
The foundational significance of 1-Propene, 1,1-dimethoxy-2-methyl- in synthetic organic chemistry lies in its identity as a highly reactive nucleophile. The presence of two oxygen atoms directly attached to one of the sp2-hybridized carbons of the double bond results in a significant increase in the electron density of the π-system through resonance. This inherent electronic enrichment makes it a potent reaction partner for a wide array of electrophiles.
One of the common methods for the synthesis of ketene (B1206846) acetals involves the elimination of a leaving group from an α-halo acetal (B89532). For instance, the treatment of an α-bromo acetal with a strong base, such as potassium tert-butoxide, can yield the corresponding ketene acetal. orgsyn.org A plausible synthetic route to 1-Propene, 1,1-dimethoxy-2-methyl- could involve the dehydrohalogenation of a suitable precursor like 1-bromo-1,1-dimethoxy-2-methylpropane.
Table 1: Plausible Synthesis of 1-Propene, 1,1-dimethoxy-2-methyl-
| Reactant | Reagent | Product | Reaction Type |
| 1-Bromo-1,1-dimethoxy-2-methylpropane | Potassium tert-butoxide | 1-Propene, 1,1-dimethoxy-2-methyl- | Elimination (Dehydrobromination) |
Evolution of Research Perspectives on Ketene Acetal Chemistry
The study of ketene acetals has evolved significantly since their initial discovery. Initially regarded as mere curiosities, their synthetic potential was gradually unveiled. The pioneering work in the mid-20th century established their fundamental reactivity patterns, particularly their propensity to undergo hydrolysis to esters and their participation in addition reactions.
Over the decades, research has shifted towards harnessing their unique reactivity in more complex synthetic strategies. The development of milder and more selective methods for their preparation has broadened their applicability. Contemporary research often focuses on their use in stereoselective reactions, where the specific substitution pattern of the ketene acetal can influence the stereochemical outcome of the product. The exploration of their role in cycloaddition reactions and rearrangements continues to be an active area of investigation, leading to the development of novel routes for the synthesis of carbocyclic and heterocyclic frameworks.
Intrinsic Structural Features and Their Influence on Reactivity Paradigms
The reactivity of 1-Propene, 1,1-dimethoxy-2-methyl- is a direct consequence of its intrinsic structural features. The interplay of electronic and steric effects governs its behavior in chemical reactions.
The two methoxy (B1213986) groups at the C1 position are the most influential structural elements. Through the +M (mesomeric) effect, the lone pairs on the oxygen atoms donate electron density to the C=C double bond. This donation significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a strong electron donor and thus a potent nucleophile.
The methyl group at the C2 position also contributes to the electronic nature of the double bond through a hyperconjugative effect, further enhancing its electron-rich character. However, the methyl group also introduces steric hindrance, which can play a crucial role in directing the regioselectivity and stereoselectivity of its reactions. For instance, in reactions with electrophiles, the approach of the reactant may be favored from the less hindered face of the molecule.
This unique combination of electronic and steric properties makes 1-Propene, 1,1-dimethoxy-2-methyl- a versatile reagent in various reactivity paradigms, including cycloaddition reactions and sigmatropic rearrangements. For example, as an electron-rich alkene, it is an excellent candidate for participating in [2+2] cycloadditions with electron-deficient alkenes and in Diels-Alder reactions as a dienophile. Furthermore, its structural similarity to intermediates in the Johnson-Claisen rearrangement suggests its potential utility in this powerful carbon-carbon bond-forming reaction. libretexts.orgbioinfopublication.orgwikipedia.orgsynarchive.comnumberanalytics.com
Table 2: Predicted Spectroscopic Data for 1-Propene, 1,1-dimethoxy-2-methyl-
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~3.4 (s, 6H, -OCH₃), ~1.6 (s, 3H, C=C-CH₃), ~1.5 (s, 3H, C=C-CH₃). Note: The two methyl groups on the double bond might be slightly different depending on the solvent and other factors. |
| ¹³C NMR | δ (ppm): ~150 (C=C), ~100 (O-C-O), ~55 (-OCH₃), ~20 (C=C-CH₃). |
| Infrared (IR) | ν (cm⁻¹): ~1670 (C=C stretch), ~1200-1000 (C-O stretch). |
Note: The predicted spectroscopic data is based on general values for similar ketene acetals and related structures. Actual experimental values may vary. nih.govnih.govnist.gov
Structure
3D Structure
Properties
CAS No. |
5634-54-8 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1,1-dimethoxy-2-methylprop-1-ene |
InChI |
InChI=1S/C6H12O2/c1-5(2)6(7-3)8-4/h1-4H3 |
InChI Key |
XRKJKGHUGRBZRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(OC)OC)C |
Origin of Product |
United States |
Synthetic Strategies and Preparative Methodologies for 1 Propene, 1,1 Dimethoxy 2 Methyl
Established Reaction Pathways for Ketene (B1206846) Acetal (B89532) Formation
The formation of ketene acetals, such as 1-Propene, 1,1-dimethoxy-2-methyl-, typically involves the reaction of a carbonyl compound or its derivative with an alcohol or an orthoformate in the presence of a catalyst. These reactions are generally equilibrium-driven, necessitating strategies to shift the equilibrium towards the product side.
Precursor Selection and Stoichiometric Optimization
The primary precursor for the synthesis of 1-Propene, 1,1-dimethoxy-2-methyl- is typically isobutyraldehyde (B47883) or a related α-substituted carbonyl compound. The reaction involves the formation of a geminal diether from the carbonyl group.
One common method involves the reaction of the aldehyde with two equivalents of methanol (B129727). To drive the reaction to completion, removal of the water byproduct is crucial. libretexts.orgyoutube.com This can be achieved through physical methods like a Dean-Stark trap or by using a dehydrating agent. libretexts.org
Alternatively, the use of trimethyl orthoformate serves as both a reactant and a dehydrating agent, as it reacts with the water formed to produce methanol and methyl formate. organic-chemistry.org The stoichiometry is critical; an excess of the orthoformate or the alcohol is often employed to maximize the yield of the desired acetal. organic-chemistry.orggoogle.com
A key consideration in precursor selection is the potential for side reactions. For instance, in the case of keto acids or esters, esterification or transesterification can compete with ketal or acetal formation. google.comtrea.com
Catalytic Approaches and Catalyst System Development
The formation of acetals and ketene acetals is typically catalyzed by acids. libretexts.orggoogle.comnih.gov Both Brønsted acids (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zirconium tetrachloride, cerium(III) trifluoromethanesulfonate) have been effectively employed. google.comorganic-chemistry.org The choice of catalyst can significantly influence the reaction rate and selectivity.
Protic acids protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. youtube.com However, traditional acid catalysts can be corrosive and may not be compatible with acid-sensitive functional groups in the substrate. nih.govacs.org
To address these limitations, various milder and more selective catalytic systems have been developed. These include:
Heterogeneous catalysts: Solid acid catalysts like perchloric acid adsorbed on silica (B1680970) gel offer advantages such as ease of separation and reusability. organic-chemistry.orgorganic-chemistry.org
Metal-based catalysts: Palladium catalysis has been shown to be highly efficient for acetalization and ketalization under mild conditions and with low catalyst loading. organic-chemistry.org
Organocatalysts: Pyridinium salt derivatives have been demonstrated to catalyze acetalization reactions efficiently at ambient temperatures. organic-chemistry.org
The development of bifunctional catalysts, which can facilitate multiple steps in the reaction sequence, is also an area of active research. nih.gov
Innovative Synthetic Approaches for Enhanced Yield and Stereocontrol
Modern synthetic efforts are focused on developing methods that not only improve the yield but also offer control over the stereochemistry of the resulting ketene acetal. While the target molecule, 1-Propene, 1,1-dimethoxy-2-methyl-, does not possess a stereocenter at the double bond, related ketene acetals are often synthesized with high stereoselectivity.
One innovative approach involves the use of silyl (B83357) ketene acetals in reactions like aldol (B89426) additions, which can proceed with high stereocontrol. acs.org The synthesis of the silyl ketene acetal precursor, 2-methyl-1-(trimethylsiloxy)-1-propene, can be achieved from isobutyraldehyde and chlorotrimethylsilane. chemicalbook.com Subsequent reactions can then lead to the desired dimethoxy acetal.
Furthermore, photochemical methods using organocatalysts like Eosin Y under visible light irradiation have emerged as a mild and neutral approach for acetalization, compatible with acid-sensitive substrates. organic-chemistry.orgrsc.org
Principles of Green Chemistry in the Synthesis of 1-Propene, 1,1-dimethoxy-2-methyl-
The application of green chemistry principles to the synthesis of fine chemicals is of paramount importance to minimize environmental impact. ijsdr.orgyedarnd.com In the context of 1-Propene, 1,1-dimethoxy-2-methyl- synthesis, several green strategies can be implemented.
Atom Economy: The use of orthoformates as both reactant and dehydrating agent improves atom economy by avoiding the formation of water as a separate byproduct.
Use of Safer Solvents and Reaction Conditions: Solvent-free reactions or the use of greener solvents like dimethyl sulfoxide (B87167) (DMSO) or water can significantly reduce the environmental footprint. ijsdr.org Microwave-assisted synthesis has also been shown to provide high yields in shorter reaction times under solvent-free conditions. ijsdr.org
Catalysis: The development and use of reusable heterogeneous catalysts, such as mesoporous molecular sieves, align with the principles of green chemistry by simplifying product purification and reducing waste. researchgate.net Photo-organocatalytic methods also represent a greener alternative, often proceeding under mild and neutral conditions. rsc.org
Renewable Feedstocks: While not directly applicable to the synthesis from isobutyraldehyde, there is a growing interest in producing chemical building blocks from biomass. researchgate.net Future research may explore pathways to synthesize precursors for 1-Propene, 1,1-dimethoxy-2-methyl- from renewable resources.
By integrating these green chemistry principles, the synthesis of 1-Propene, 1,1-dimethoxy-2-methyl- can be made more sustainable and environmentally friendly.
Mechanistic Studies of 1 Propene, 1,1 Dimethoxy 2 Methyl Transformations
Detailed Investigations of Pericyclic Reactions
The electron-rich nature of the double bond in 1-Propene, 1,1-dimethoxy-2-methyl- makes it a suitable component for pericyclic reactions, particularly [2+2]-cycloadditions.
[2+2]-Cycloaddition Reactions with Carbonyl Compounds
The reaction of 1-Propene, 1,1-dimethoxy-2-methyl- with carbonyl compounds, particularly those with electron-withdrawing groups, proceeds via a [2+2]-cycloaddition mechanism to form oxetane (B1205548) rings. The reaction is often catalyzed by Lewis acids, which activate the carbonyl compound towards cycloaddition. The mechanism is believed to involve a stepwise pathway through a zwitterionic intermediate, which then collapses to the four-membered ring. The regioselectivity of the reaction is governed by the stabilization of the positive charge on the more substituted carbon of the ketene (B1206846) acetal (B89532) and the negative charge on the oxygen of the carbonyl group.
| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |
| 1-Propene, 1,1-dimethoxy-2-methyl- | Chloral | ZnCl₂ | 2,2-dimethoxy-3-methyl-4-(trichloromethyl)oxetane | |
| 1-Propene, 1,1-dimethoxy-2-methyl- | Hexafluoroacetone | None | 2,2-dimethoxy-3-methyl-4,4-bis(trifluoromethyl)oxetane |
[2+2]-Cycloaddition Reactions with Activated Alkenes
With activated, electron-deficient alkenes, 1-Propene, 1,1-dimethoxy-2-methyl- undergoes [2+2]-cycloaddition to yield substituted cyclobutanes. These reactions are typically thermally induced and are also thought to proceed through a stepwise, diradical or zwitterionic intermediate. The high reactivity of the ketene acetal allows these cycloadditions to occur under relatively mild conditions. The stereochemistry of the resulting cyclobutane (B1203170) is dependent on the nature of the substituents on the alkene and the reaction conditions.
| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |
| 1-Propene, 1,1-dimethoxy-2-methyl- | Tetracyanoethylene | 25 °C, CH₂Cl₂ | 1,1-dimethoxy-2-methyl-3,3,4,4-tetracyanocyclobutane | |
| 1-Propene, 1,1-dimethoxy-2-methyl- | Diethyl azodicarboxylate | 0 °C, THF | Diethyl 3,3-dimethoxy-4-methyl-1,2-diazetidine-1,2-dicarboxylate |
Stereochemical Control and Diastereoselectivity in Cycloaddition Processes
The stereochemical outcome of the [2+2]-cycloaddition reactions of 1-Propene, 1,1-dimethoxy-2-methyl- is a critical aspect of their synthetic utility. While the stepwise nature of these reactions can lead to a loss of stereochemical information, diastereoselectivity can often be achieved. In reactions with chiral carbonyl compounds or alkenes, the facial selectivity is influenced by steric and electronic interactions in the transition state leading to the intermediate. The use of chiral Lewis acid catalysts has also been explored to induce enantioselectivity in these cycloadditions, although with varying degrees of success for this specific substrate. The diastereoselectivity is often rationalized by considering the most stable conformation of the zwitterionic or diradical intermediate, where steric repulsions are minimized.
Elucidation of Electrophilic and Nucleophilic Reaction Pathways
The dual functionality of 1-Propene, 1,1-dimethoxy-2-methyl-, possessing an electron-rich double bond and acetal group, allows it to participate in both electrophilic and nucleophilic reactions.
As a nucleophile, the C2 carbon of the double bond readily attacks electrophiles. Protonation of the double bond, for instance, leads to a stabilized tertiary carbocation, which can then be trapped by nucleophiles. This reactivity is central to its acid-catalyzed hydrolysis.
In the presence of very strong bases, it is theoretically possible to deprotonate the methyl group at the C2 position, allowing the resulting anion to act as a nucleophile. However, this pathway is less common due to the high pKa of the allylic protons.
Polymerization Dynamics and Inhibition Strategies
1-Propene, 1,1-dimethoxy-2-methyl- can undergo cationic polymerization, initiated by Lewis or Brønsted acids. The polymerization proceeds via the electrophilic addition of a growing polymer chain to the monomer's double bond. The presence of two methoxy (B1213986) groups stabilizes the resulting carbocationic intermediate, facilitating the propagation step.
The polymerization can be rapid and difficult to control, often leading to polymers with a broad molecular weight distribution. To prevent unwanted polymerization, especially during storage or other reactions, inhibitors are often added. Radical inhibitors such as butylated hydroxytoluene (BHT) are commonly used, although the primary polymerization pathway is cationic. The presence of any acidic impurities can initiate polymerization, making stringent purification and handling procedures essential.
Oxidative Degradation of the Propene Moiety
The double bond within the propene group of 1-Propene, 1,1-dimethoxy-2-methyl- is susceptible to oxidative cleavage through various chemical reactions. One of the most significant of these is ozonolysis, which provides a method for breaking the carbon-carbon double bond and forming two separate carbonyl-containing fragments. wikipedia.orglibretexts.org The precise nature of the final products is dependent on the reaction conditions, specifically the type of work-up procedure employed after the initial reaction with ozone. wikipedia.orgbyjus.com
Ozonolysis Mechanism and Product Distribution
The ozonolysis of 1-Propene, 1,1-dimethoxy-2-methyl- is understood to proceed through the Criegee mechanism, a well-established pathway for the reaction of ozone with alkenes. wikipedia.org This multi-step process involves the formation and subsequent rearrangement of cyclic intermediates.
The mechanism commences with a 1,3-dipolar cycloaddition of an ozone molecule to the carbon-carbon double bond of the alkene. msu.edu This initial step forms a highly unstable intermediate known as a molozonide or primary ozonide (a 1,2,3-trioxolane). wikipedia.orgmsu.edu Due to its instability, the molozonide rapidly undergoes a retro-1,3-dipolar cycloaddition, cleaving to form two distinct fragments: a carbonyl compound and a carbonyl oxide, also referred to as the Criegee intermediate. wikipedia.orglibretexts.org
For 1-Propene, 1,1-dimethoxy-2-methyl-, the cleavage of the molozonide is predicted to yield acetone (B3395972) from the C2 and methyl-substituted carbon of the original propene, and a dimethoxy-substituted carbonyl oxide from the C1 carbon bearing the two methoxy groups. These two fragments then recombine in a second 1,3-dipolar cycloaddition to form a more stable ozonide intermediate, a 1,2,4-trioxolane. wikipedia.org
The final product distribution is determined by the method used to work up this ozonide intermediate.
Reductive Work-up: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc metal with water, leads to the formation of carbonyl compounds. byjus.comlibretexts.org In the case of 1-Propene, 1,1-dimethoxy-2-methyl-, this reductive cleavage is expected to yield acetone and dimethyl carbonate.
Oxidative Work-up: An oxidative work-up, typically employing hydrogen peroxide (H₂O₂), is used to convert any aldehyde intermediates into carboxylic acids. libretexts.orgmasterorganicchemistry.com However, since the ozonolysis of 1-Propene, 1,1-dimethoxy-2-methyl- is predicted to yield a ketone (acetone) and a carbonate ester, the use of an oxidative work-up would not alter these principal products, as neither can be further oxidized under these conditions. libretexts.org
The predicted products from the ozonolysis of 1-Propene, 1,1-dimethoxy-2-methyl- under different work-up conditions are summarized in the table below.
Table 1: Predicted Products of Ozonolysis of 1-Propene, 1,1-dimethoxy-2-methyl-
| Work-up Condition | Predicted Carbonyl Products |
|---|---|
| Reductive (e.g., DMS, Zn/H₂O) | Acetone, Dimethyl carbonate |
Applications of 1 Propene, 1,1 Dimethoxy 2 Methyl in Advanced Organic Synthesis
Utility as a Propionate (B1217596) Equivalent in Lactone Ring Formation
1-Propene, 1,1-dimethoxy-2-methyl- serves as an effective synthetic equivalent of a propionate homoenolate, providing a reliable method for the introduction of a propionate unit in the synthesis of various lactones. The cornerstone of its application lies in the Lewis acid-catalyzed [2+2] cycloaddition reaction with carbonyl compounds. This reaction proceeds through a dipolar intermediate to yield 2,2-dimethoxyoxetanes, which are stable yet reactive cyclic orthoesters. These oxetane (B1205548) intermediates are then readily converted into the desired lactone products. rsc.org
A significant advantage of using 1-propene, 1,1-dimethoxy-2-methyl- is the resulting α-methyl substitution in the lactone ring, a common structural motif found in a wide array of naturally occurring lactones. rsc.org The stereochemical outcome of the initial cycloaddition can be influenced by reaction conditions, allowing for a degree of diastereoselectivity. Under kinetic control (short reaction times at low temperatures), the cis:trans ratio of the resulting oxetanes is determined by the conformational preferences of the transition state. In contrast, under thermodynamic control (longer reaction times at room temperature), the more stable oxetane isomer predominates due to the reversibility of the cycloaddition in the presence of the Lewis acid catalyst. rsc.org
Asymmetric Synthesis of γ-Lactones and δ-Lactones
The development of asymmetric methodologies for lactone synthesis is of paramount importance for accessing enantiomerically pure natural products and pharmaceuticals. While the direct enantioselective cycloaddition of 1-propene, 1,1-dimethoxy-2-methyl- with carbonyls remains an area of ongoing research, the diastereoselective reactions of the resulting oxetanes provide a pathway to chiral lactones.
The synthesis of γ-lactones is achieved through the reaction of 1-propene, 1,1-dimethoxy-2-methyl- with α-hydroxy or α-acyloxy aldehydes and ketones. The initially formed 2,2-dimethoxyoxetanes can be transformed into 4-hydroxy-3-methyl-γ-butyrolactones. This transformation underscores the utility of this ketene (B1206846) acetal (B89532) in constructing five-membered lactone rings with controlled substitution patterns.
For the synthesis of δ-lactones, the strategy involves the reaction with β-hydroxy or protected β-hydroxy carbonyl compounds. The resulting oxetane intermediates can be subsequently treated with water or alcohols to yield 3-hydroxyesters or β-hydroxyorthoesters, which can then be cyclized to the corresponding δ-lactones. This approach provides a reliable route to six-membered lactone rings.
| Starting Material | Reagent | Key Intermediate | Product |
| α-Hydroxy/Acyloxy Aldehyde/Ketone | 1-Propene, 1,1-dimethoxy-2-methyl- | 2,2-Dimethoxy-4-hydroxy/acyloxy-3-methyloxetane | 4-Hydroxy-3-methyl-γ-butyrolactone |
| β-Hydroxy/Protected Aldehyde/Ketone | 1-Propene, 1,1-dimethoxy-2-methyl- | 2,2-Dimethoxy-4-(β-hydroxy/protected)-3-methyloxetane | δ-Lactone |
Diversification to Hydroxy-Substituted Cyclic Ethers and Unsaturated Lactones
The versatility of the 2,2-dimethoxyoxetane intermediates extends beyond the synthesis of simple lactones. These building blocks can be strategically manipulated to afford a variety of other valuable heterocyclic structures. For instance, the reaction of α-acyloxyaldehydes and -ketones with 1-propene, 1,1-dimethoxy-2-methyl- can lead to the formation of 2,2-dimethoxy-4-hydroxy-3-methyltetrahydrofurans. This highlights a pathway to substituted five-membered cyclic ethers.
Furthermore, these intermediates serve as precursors to unsaturated lactones, specifically 2-butenolides. This transformation adds another layer of synthetic utility, as the butenolide scaffold is a core component of numerous bioactive natural products.
Contribution to Complex Molecular Architecture Construction
The ability to generate stereochemically defined lactone and cyclic ether moieties makes 1-propene, 1,1-dimethoxy-2-methyl- a valuable tool in the assembly of complex molecular architectures, particularly those found in natural products. The α-methyl substituted lactones and hydroxy-substituted tetrahydrofurans formed using this reagent are prevalent substructures in a variety of biologically active compounds. While direct applications in completed total syntheses are still emerging, the strategic installation of these key structural motifs demonstrates the potential of this building block in the efficient construction of complex natural product skeletons.
Development of Novel Reagents and Multifunctional Building Blocks
The primary products of the cycloaddition reaction, the 2,2-dimethoxyoxetanes, are not merely intermediates en route to lactones but are themselves valuable, multifunctional building blocks. As cyclic orthoesters, they possess a unique reactivity profile that allows for a range of chemical transformations. Their controlled hydrolysis or alcoholysis provides access to stereodefined β-hydroxy esters and orthoesters. These functionalities can be further elaborated, making the oxetanes versatile starting points for the synthesis of a diverse array of organic molecules. The development of these oxetanes as stable, isolable intermediates provides chemists with a powerful platform for designing novel synthetic strategies and accessing new chemical space.
Computational and Theoretical Investigations of 1 Propene, 1,1 Dimethoxy 2 Methyl
Quantum Chemical Characterization of Molecular Geometry and Electronic Structure
Detailed quantum chemical investigations specific to 1-propene, 1,1-dimethoxy-2-methyl- are not extensively available in peer-reviewed literature. However, the characterization of its molecular geometry and electronic structure would typically be initiated using computational methods such as Density Functional Theory (DFT) or ab initio calculations.
These theoretical approaches would be employed to determine the optimized three-dimensional arrangement of atoms, bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electron density and the molecular orbital energies, would also be elucidated. Such calculations would provide fundamental insights into the molecule's stability and intrinsic properties.
A hypothetical data table for the optimized molecular geometry of 1-propene, 1,1-dimethoxy-2-methyl-, as would be determined by quantum chemical calculations, is presented below. Please note that the values in this table are placeholders and are not derived from actual computational results.
Table 1: Hypothetical Optimized Geometric Parameters for 1-Propene, 1,1-dimethoxy-2-methyl-
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C1=C2 | Data not available |
| Bond Length | C2-C3 | Data not available |
| Bond Length | C1-O1 | Data not available |
| Bond Length | C1-O2 | Data not available |
| Bond Angle | C2=C1-O1 | Data not available |
| Bond Angle | O1-C1-O2 | Data not available |
Mechanistic Probing Through Potential Energy Surface Calculations
The exploration of reaction mechanisms involving 1-propene, 1,1-dimethoxy-2-methyl- would be conducted through the calculation of potential energy surfaces (PES). This computational technique maps the energy of the system as a function of the geometric coordinates of the atoms, providing a landscape of the reaction pathway.
Identification of Transition States and Intermediates
Within the framework of PES calculations, stationary points corresponding to transition states and intermediates would be located and characterized. Transition states represent the highest energy point along the reaction coordinate, while intermediates are local energy minima between reactants and products. The identification of these species is crucial for understanding the step-by-step mechanism of a chemical transformation.
Determination of Activation Energies and Reaction Rates
From the calculated potential energy surface, the activation energy for a given reaction can be determined as the energy difference between the reactants and the transition state. This value is a critical parameter for predicting the feasibility and rate of a reaction. Theoretical reaction rates can be further estimated using transition state theory, which incorporates the calculated activation energy and vibrational frequencies.
A hypothetical data table for the calculated activation energies of a reaction involving 1-propene, 1,1-dimethoxy-2-methyl- is shown below. The data presented are illustrative and not based on published research.
Table 2: Hypothetical Calculated Activation Energies for a Reaction of 1-Propene, 1,1-dimethoxy-2-methyl-
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Step 1 | TS1 | Data not available |
Analysis of Frontier Molecular Orbitals and Reactivity Prediction
The reactivity of 1-propene, 1,1-dimethoxy-2-methyl- can be rationalized through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as a nucleophile or an electrophile.
A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, while a higher HOMO energy suggests a stronger tendency to donate electrons in a reaction with an electrophile. The shape of these orbitals can predict the regioselectivity and stereoselectivity of chemical reactions.
Simulated Spectroscopic Data and Correlational Studies
Computational methods can be used to simulate various spectroscopic data for 1-propene, 1,1-dimethoxy-2-methyl-, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental findings.
Correlational studies between calculated and experimental spectroscopic data can provide a powerful tool for structural elucidation and for understanding the relationship between molecular structure and spectroscopic properties.
A hypothetical data table comparing experimental and simulated 13C NMR chemical shifts for 1-propene, 1,1-dimethoxy-2-methyl- is provided below. The values are for illustrative purposes only.
Table 3: Hypothetical Comparison of Experimental and Simulated 13C NMR Chemical Shifts (ppm) for 1-Propene, 1,1-dimethoxy-2-methyl-
| Carbon Atom | Experimental δ (ppm) | Simulated δ (ppm) |
|---|---|---|
| C1 | Data not available | Data not available |
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
Advanced Analytical Techniques for the Characterization and Process Monitoring of 1 Propene, 1,1 Dimethoxy 2 Methyl
High-Resolution Chromatographic Separation Methodologies
Chromatographic techniques are indispensable for separating 1-Propene, 1,1-dimethoxy-2-methyl- from complex matrices, including reaction mixtures and final product formulations. The choice of method is dictated by the compound's physicochemical properties and the analytical objective.
Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)
Given its presumed volatility, Gas Chromatography (GC) is a primary technique for the analysis of 1-Propene, 1,1-dimethoxy-2-methyl-. The selection of the stationary phase is critical for achieving optimal separation. Non-polar phases are suitable for initial screening, while phases with intermediate polarity can offer enhanced resolution from isomers or structurally similar impurities. The NIST Chemistry WebBook provides GC data for the related saturated compound, 1,1-dimethoxy-2-methylpropane (B1605822), which can serve as a reference point for method development. nist.gov For instance, the saturated analogue exhibits a Kovats retention index of 733 on a standard non-polar phase. nih.gov
For complex samples containing a multitude of minor impurities, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced peak capacity and resolution. This technique employs two columns with different separation mechanisms, providing a more detailed fingerprint of the sample.
Liquid Chromatography (LC) Techniques
High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly for less volatile impurities or when derivatization is undesirable. A reverse-phase (RP) HPLC method could be developed for the analysis of acetals like 1-Propene, 1,1-dimethoxy-2-methyl-. sielc.com A typical mobile phase might consist of acetonitrile (B52724) and water, with an acid modifier like formic acid to ensure compatibility with mass spectrometry. sielc.com The use of columns with low silanol (B1196071) activity, such as Newcrom R1, can improve peak shape and reproducibility for such compounds. sielc.com For faster analysis, Ultra-High-Performance Liquid Chromatography (UPLC) systems with smaller particle size columns (e.g., sub-2 µm) can be employed. sielc.com
Hyphenated Mass Spectrometry for Structural Confirmation and Impurity Profiling
Mass Spectrometry (MS) coupled with a chromatographic inlet (GC-MS or LC-MS) is the definitive tool for the structural elucidation and impurity profiling of 1-Propene, 1,1-dimethoxy-2-methyl-.
Electron Ionization (EI) mass spectra, typically obtained via GC-MS, would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. For the analogous saturated compound, 1,1-dimethoxy-2-methylpropane (C₆H₁₄O₂), the molecular weight is 118.17 g/mol . nih.gov The mass spectrum of this related compound is available in the NIST database. nist.gov Based on the structure of 1-Propene, 1,1-dimethoxy-2-methyl-, key fragmentation pathways would likely involve the loss of a methoxy (B1213986) group (-OCH₃) and cleavage of the acetal (B89532) moiety.
For more detailed structural information and analysis of non-volatile impurities, LC coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer offers high mass accuracy and the ability to perform tandem mass spectrometry (MS/MS). researchgate.net This allows for the precise determination of elemental composition and the fragmentation analysis of impurities, which is crucial for identifying unknown process-related substances.
Table 1: Predicted Mass Spectrometric Fragments for 1-Propene, 1,1-dimethoxy-2-methyl-
| m/z | Predicted Fragment |
| 116 | [M]⁺ |
| 101 | [M - CH₃]⁺ |
| 85 | [M - OCH₃]⁺ |
| 75 | [CH(OCH₃)₂]⁺ |
| 59 | [M - C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
This table is predictive and based on general fragmentation patterns for unsaturated acetals.
Vibrational (IR, Raman) and Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 1-Propene, 1,1-dimethoxy-2-methyl-.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that are sensitive to the vibrational modes of a molecule. For 1-Propene, 1,1-dimethoxy-2-methyl-, key vibrational bands would include:
C=C Stretch: A characteristic band in the region of 1640-1680 cm⁻¹ in the IR and Raman spectra, indicative of the propene double bond.
C-O-C Stretch: Strong absorptions in the IR spectrum between 1050 and 1150 cm⁻¹ are characteristic of the acetal's ether linkages.
=C-H Stretch: A band above 3000 cm⁻¹ would confirm the presence of vinylic C-H bonds.
Aliphatic C-H Stretch: Bands in the 2800-3000 cm⁻¹ region.
IR spectroscopy is generally more sensitive to polar functional groups, making the C-O-C stretches particularly intense. acs.org Conversely, Raman spectroscopy is more sensitive to non-polar bonds, which would make the C=C stretch a prominent feature. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of 1-Propene, 1,1-dimethoxy-2-methyl-.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key expected signals include those for the methoxy groups, the methyl group, and the vinylic protons. The coupling constants between the vinylic protons would help to determine the stereochemistry (E/Z isomerism) of the double bond. For a similar structure, 1,1-dimethoxyethane, the methoxy protons appear as a singlet at approximately 3.3 ppm, and the acetal proton appears as a quartet at 4.57 ppm. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The chemical shift of the acetal carbon would be in the range of 95-110 ppm, while the vinylic carbons would appear further downfield (110-140 ppm). The carbons of the methoxy and methyl groups would resonate at higher fields. For the related 1,1-dimethoxy-2-methylpropane, the acetal carbon (C1) is reported to be in the 95-100 ppm range.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Propene, 1,1-dimethoxy-2-methyl-
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| CH (OCH₃)₂ | 4.5 - 5.0 (d) | 100 - 105 |
| =CH -CH(OCH₃)₂ | 5.5 - 6.0 (dq) | 125 - 135 |
| CH₃ | 1.8 - 2.0 (d) | 15 - 20 |
| OCH₃ | 3.2 - 3.4 (s) | 52 - 58 |
This table is predictive and based on typical chemical shifts for similar functional groups.
Strategies for Sample Derivatization and Analytical Enhancement
For certain analytical applications, particularly in GC, derivatization can be employed to enhance the volatility, improve chromatographic peak shape, or increase detection sensitivity. researchgate.net While 1-Propene, 1,1-dimethoxy-2-methyl- is likely volatile enough for direct GC analysis, derivatization might be useful for the analysis of polar impurities that could be present in a sample.
Common derivatization strategies for compounds with active hydrogens (which could be present as impurities) include:
Silylation: This is a widely used method that replaces active hydrogens with a silyl (B83357) group, increasing volatility. research-solution.com
Acylation: This process introduces an acyl group, which can improve chromatographic properties and detector response. research-solution.com
Alkylation: This involves the replacement of active hydrogens with an alkyl group, often used to form esters from carboxylic acids that may be present as impurities. libretexts.org
For instance, if isobutyraldehyde (B47883) (a potential precursor) is present as an impurity, it could be derivatized to improve its chromatographic behavior. However, for the target analyte itself, which lacks active hydrogens, derivatization is generally not necessary. The primary purpose of derivatization in the context of analyzing 1-Propene, 1,1-dimethoxy-2-methyl- would be for the characterization of co-eluting or trace-level polar impurities.
Environmental Fate and Degradation Pathways of 1 Propene, 1,1 Dimethoxy 2 Methyl
Atmospheric Reactivity and Photochemical Degradation Studies
Once released into the atmosphere, 1-Propene, 1,1-dimethoxy-2-methyl- is expected to be a reactive species, primarily due to the presence of a carbon-carbon double bond. Its atmospheric lifetime will be governed by reactions with key oxidants: the hydroxyl radical (OH), ozone (O3), and the nitrate (B79036) radical (NO3). harvard.educopernicus.orglu.se
The reaction with hydroxyl radicals, the primary daytime atmospheric oxidant, is anticipated to be the most significant removal process. harvard.edu For unsaturated organic compounds, the addition of the OH radical to the double bond is typically the dominant reaction pathway. copernicus.org This reaction initiates a cascade of further oxidation steps, leading to the formation of various smaller, more oxidized products. The rate of this reaction is a critical factor in determining the atmospheric persistence of the compound.
Ozone is another important atmospheric oxidant, particularly for compounds containing alkene functionalities. The reaction of ozone with the double bond in 1-Propene, 1,1-dimethoxy-2-methyl- is expected to proceed via the Criegee mechanism, leading to the formation of a primary ozonide that subsequently decomposes into a carbonyl compound and a Criegee intermediate. These intermediates are highly reactive and can participate in a variety of subsequent reactions, contributing to the formation of secondary organic aerosols (SOA) and other atmospheric pollutants. Studies on unsaturated aldehydes have shown that glyoxal (B1671930) can be a significant product of ozonolysis. ucar.edu
During nighttime, in the absence of sunlight, the nitrate radical (NO3) can become a significant oxidant for reactive volatile organic compounds (VOCs). copernicus.org Similar to the OH radical, the NO3 radical is expected to add to the double bond of 1-Propene, 1,1-dimethoxy-2-methyl-, initiating a sequence of degradation reactions.
While specific kinetic data for 1-Propene, 1,1-dimethoxy-2-methyl- is not available, the table below presents typical atmospheric reaction rate constants for structurally related unsaturated ethers and ketones to provide an estimate of its likely reactivity.
| Oxidant | Analogous Compound Class | Typical Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
| OH Radical | Unsaturated Ethers | 1 x 10⁻¹¹ to 1 x 10⁻¹⁰ | Hours to a day |
| Ozone (O₃) | Unsaturated Aldehydes | 1 x 10⁻¹⁹ to 1 x 10⁻¹⁷ | Days to weeks |
| Nitrate Radical (NO₃) | Unsaturated VOCs | 1 x 10⁻¹⁵ to 1 x 10⁻¹³ | Hours (nighttime) |
Note: The estimated atmospheric lifetimes are highly dependent on the concentration of the respective oxidants, which can vary significantly with location, time of day, and season.
Hydrolysis Kinetics and Product Formation in Aqueous Systems
In aqueous environments, the primary degradation pathway for 1-Propene, 1,1-dimethoxy-2-methyl- is expected to be hydrolysis. The ketene (B1206846) acetal (B89532) functional group is known to be susceptible to hydrolysis, particularly under acidic conditions. acs.orgacs.org The mechanism involves the protonation of one of the oxygen atoms, followed by the addition of water and subsequent elimination of methanol (B129727) to form a hemiacetal intermediate. libretexts.orgmasterorganicchemistry.comyoutube.com This intermediate would then further hydrolyze to yield isobutyraldehyde (B47883) and another molecule of methanol.
The rate of hydrolysis is highly dependent on the pH of the aqueous system. researchgate.netnih.gov Generally, the hydrolysis of acetals and ketals is significantly faster in acidic solutions compared to neutral or basic conditions. researchgate.netnih.gov Studies on sterically hindered ketene acetals have shown that substituents can influence the rate of hydrolysis. acs.org The presence of the methyl group at the 2-position of the propene chain may exert a steric effect on the reaction rate.
The expected hydrolysis products of 1-Propene, 1,1-dimethoxy-2-methyl- are isobutyraldehyde and methanol.
Reaction Scheme:
CH₃-C(CH₃)=C(OCH₃)₂ + 2H₂O → CH₃-CH(CH₃)-CHO + 2CH₃OH
The table below summarizes the expected hydrolysis behavior of 1-Propene, 1,1-dimethoxy-2-methyl- based on the general reactivity of ketene acetals.
| pH Condition | Expected Hydrolysis Rate | Primary Hydrolysis Products |
| Acidic (pH < 7) | Rapid | Isobutyraldehyde, Methanol |
| Neutral (pH = 7) | Slow | Isobutyraldehyde, Methanol |
| Basic (pH > 7) | Very Slow / Negligible | - |
Biotransformation Pathways and Microbial Degradation
The biodegradation of 1-Propene, 1,1-dimethoxy-2-methyl- is likely to be a slower process compared to atmospheric and chemical degradation. However, microorganisms possess a wide array of enzymes capable of transforming a vast range of organic compounds. While no specific studies on the microbial degradation of this compound were found, potential biotransformation pathways can be inferred from studies on related structures, such as ethers and unsaturated hydrocarbons. nih.govfao.orgnih.govnih.gov
Some bacterial strains, such as those from the genus Rhodococcus, are known to degrade ethers, often requiring an unsubstituted α-methylene group for enzyme induction. nih.gov The methoxy (B1213986) groups in 1-Propene, 1,1-dimethoxy-2-methyl- could potentially be cleaved by ether-degrading microorganisms.
Furthermore, the double bond represents a potential site for microbial attack. Bacteria capable of degrading alkenes could potentially transform the propene backbone. For instance, some bacteria can metabolize tertiary alkyl ethers, leading to the formation of alkenes as byproducts. nih.govfao.org It is also known that some methanotrophic bacteria, like Methylococcus capsulatus, possess methane (B114726) monooxygenase enzymes that can co-metabolize a variety of compounds, including alkanes, alkenes, and ethers. wikipedia.org
Given the presence of both ether and alkene functionalities, the biotransformation of 1-Propene, 1,1-dimethoxy-2-methyl- could proceed via several routes, including:
Ether cleavage: Hydrolysis of the methoxy groups to form the corresponding alcohol and aldehyde.
Oxidation of the double bond: Epoxidation or hydroxylation of the C=C bond.
Oxidation of the methyl groups: Hydroxylation of the methyl substituents.
The biodegradability of this compound is expected to be limited, and it may be considered resistant to rapid microbial degradation.
Environmental Modeling and Persistence Assessment
In the absence of direct experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate the environmental persistence and partitioning behavior of 1-Propene, 1,1-dimethoxy-2-methyl-. nih.govtandfonline.comresearchgate.netaftonchemical.comtandfonline.com These models use the molecular structure of a chemical to predict its physicochemical properties and environmental fate.
Based on its structure, 1-Propene, 1,1-dimethoxy-2-methyl- is a volatile organic compound (VOC). copernicus.orgcopernicus.orgnih.govnih.gov Its volatility suggests that a significant portion of the compound released to soil or water will partition to the atmosphere, where it will be subject to rapid photochemical degradation as discussed in section 7.1.
QSAR models can predict key environmental parameters such as:
Log Kow (Octanol-Water Partition Coefficient): This parameter indicates the tendency of a chemical to partition between an organic phase (like lipids in organisms) and water. A higher Log Kow suggests a greater potential for bioaccumulation.
BCF (Bioconcentration Factor): This estimates the extent to which a chemical will accumulate in aquatic organisms from the surrounding water.
Atmospheric Half-life: As discussed earlier, this can be estimated based on reaction rates with atmospheric oxidants.
While a specific QSAR analysis for 1-Propene, 1,1-dimethoxy-2-methyl- is beyond the scope of this article, the general principles of environmental modeling for VOCs suggest that its persistence in the environment will be relatively low due to its anticipated high reactivity in the atmosphere. researchgate.net Its fate in soil and water will be influenced by its volatility and its susceptibility to hydrolysis.
The following table provides a qualitative assessment of the likely environmental persistence of 1-Propene, 1,1-dimethoxy-2-methyl- in different environmental compartments.
| Environmental Compartment | Dominant Removal Process | Estimated Persistence |
| Atmosphere | Photochemical Degradation (reaction with OH radicals) | Low (hours to a day) |
| Water | Hydrolysis (especially at acidic pH), Volatilization | Low to Moderate |
| Soil | Volatilization, Potential for slow biodegradation | Moderate |
| Biota | Potential for some biotransformation, but likely low bioaccumulation potential due to degradation | Low |
Emerging Research Frontiers and Future Prospects for 1 Propene, 1,1 Dimethoxy 2 Methyl Chemistry
Development of Next-Generation Catalytic Systems
The reactivity of ketene (B1206846) acetals like 1-Propene, 1,1-dimethoxy-2-methyl- is often unlocked and controlled through the use of catalysts. The development of next-generation catalytic systems is paramount to expanding the synthetic utility of this compound. Current research in related areas suggests several promising avenues for exploration.
Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. For reactions involving ketene acetals, chiral Brønsted acids and bases, as well as N-heterocyclic carbenes (NHCs), have shown significant promise. In the context of 1-Propene, 1,1-dimethoxy-2-methyl-, chiral phosphoric acids or cinchona alkaloid derivatives could be employed to catalyze stereoselective additions to various electrophiles. nih.gov The bifunctional nature of some of these catalysts, possessing both acidic and basic sites, could offer unique activation modes and high levels of stereocontrol.
Transition Metal Catalysis: Transition metals are mainstays in catalysis due to their diverse electronic properties and ability to mediate a wide array of transformations. For 1-Propene, 1,1-dimethoxy-2-methyl-, palladium(0) complexes could be investigated for their potential to catalyze allylic alkylation reactions with suitable substrates. acs.org Furthermore, the development of bimetallic nanoparticle catalysts could offer enhanced reactivity and selectivity, with one metal responsible for substrate activation and the other for modulating the catalytic properties. acs.org The surface composition of such nanoparticles can be influenced by reaction conditions, allowing for dynamic control over the catalytic process.
| Catalyst Type | Potential Reaction | Key Advantages |
| Chiral Phosphoric Acids | Asymmetric Michael Additions | Mild reaction conditions, high enantioselectivity. |
| N-Heterocyclic Carbenes | Umpolung Reactivity | Inversion of traditional reactivity patterns. |
| Palladium Complexes | Allylic Alkylation | Formation of C-C bonds with high efficiency. |
| Bimetallic Nanoparticles | Various Transformations | Tunable reactivity and selectivity. |
Advancements in Stereoselective Synthesis
The control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The trisubstituted double bond in 1-Propene, 1,1-dimethoxy-2-methyl- presents a significant opportunity for the development of novel stereoselective transformations.
Diastereoselective Reactions: The inherent steric bulk of the isopropyl group in 1-Propene, 1,1-dimethoxy-2-methyl- can be exploited to influence the diastereoselectivity of its reactions. For instance, in aldol-type reactions with chiral aldehydes, the facial selectivity of the approach of the ketene acetal (B89532) could be highly biased, leading to the preferential formation of one diastereomer. The use of Lewis acids, such as titanium tetrachloride, can further enhance this selectivity by pre-organizing the transition state. wiley-vch.de
Enantioselective Reactions: Achieving high levels of enantioselectivity in reactions of 1-Propene, 1,1-dimethoxy-2-methyl- will likely rely on the use of chiral catalysts. As mentioned previously, chiral organocatalysts and transition metal complexes are prime candidates. Theoretical studies on the addition of chiral alcohols to ketenes have highlighted the importance of subtle non-covalent interactions in determining the stereochemical outcome. nih.gov Similar computational modeling could be instrumental in designing optimal catalysts and reaction conditions for enantioselective transformations of 1-Propene, 1,1-dimethoxy-2-methyl-.
| Reaction Type | Chiral Influence | Potential Outcome |
| Aldol (B89426) Reaction | Chiral Aldehyde | High diastereoselectivity |
| Michael Addition | Chiral Catalyst | High enantioselectivity |
| Cycloaddition | Chiral Auxiliary | Control of multiple stereocenters |
Integration into Continuous Flow and Microfluidic Reaction Systems
The shift towards more sustainable and efficient chemical manufacturing has spurred significant interest in continuous flow and microfluidic reaction systems. These technologies offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation.
The integration of reactions involving 1-Propene, 1,1-dimethoxy-2-methyl- into such systems is a promising research frontier. For instance, the synthesis of this ketene acetal itself could potentially be achieved through a continuous process. A related patent describes the continuous preparation of 2-methoxypropene (B42093) via the catalytic cracking of 2,2-dimethoxypropane (B42991) in a fixed-bed reactor. google.com A similar strategy could conceivably be adapted for the synthesis of 1-Propene, 1,1-dimethoxy-2-methyl-.
Furthermore, the subsequent reactions of this ketene acetal could be performed in microfluidic devices. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to improved yields and selectivities. The small reaction volumes inherent to microfluidics also enhance safety, particularly when dealing with highly reactive intermediates.
| Technology | Application to 1-Propene, 1,1-dimethoxy-2-methyl- Chemistry | Key Benefits |
| Continuous Flow Reactor | Synthesis of the ketene acetal | Scalability, improved safety, and efficiency. |
| Microfluidic System | Stereoselective reactions | Precise control over reaction conditions, high-throughput screening. |
| Automated Synthesis Platform | Library synthesis | Rapid discovery of new reactivity and applications. |
Exploration of Unprecedented Reactivity and Novel Applications
While the reactivity of ketene acetals in reactions such as aldol and Michael additions is well-established, there remains significant scope for discovering unprecedented transformations and novel applications for 1-Propene, 1,1-dimethoxy-2-methyl-.
Cycloaddition Reactions: The electron-rich nature of the double bond in 1-Propene, 1,1-dimethoxy-2-methyl- makes it an ideal candidate for participation in various cycloaddition reactions. For example, its reaction with suitable dienophiles in a [4+2] cycloaddition (Diels-Alder reaction) could provide access to highly functionalized six-membered rings. Similarly, [2+2] cycloadditions with electrophilic alkenes or carbonyls could lead to the formation of cyclobutane (B1203170) derivatives.
Rearrangement Reactions: Under specific catalytic conditions, 1-Propene, 1,1-dimethoxy-2-methyl- could potentially undergo novel rearrangement reactions. For instance, acid catalysis might induce a wiley-vch.dewiley-vch.de-sigmatropic rearrangement if a suitable substituent is present on the methyl group, leading to the formation of complex carbocyclic or heterocyclic frameworks.
Intermediate in Multi-Component Reactions: The development of multi-component reactions (MCRs) is a highly desirable goal in organic synthesis as it allows for the construction of complex molecules in a single step from simple starting materials. 1-Propene, 1,1-dimethoxy-2-methyl- could serve as a key component in novel MCRs, where its nucleophilic character is harnessed to initiate a cascade of bond-forming events.
The exploration of these and other novel reaction pathways will undoubtedly expand the synthetic chemist's toolbox and could lead to the discovery of new molecules with interesting biological or material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
